(3-Cyclohexylfuran-2-yl)boronic acid
Description
Properties
CAS No. |
2225170-31-8 |
|---|---|
Molecular Formula |
C10H15BO3 |
Molecular Weight |
194.04 g/mol |
IUPAC Name |
(3-cyclohexylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h6-8,12-13H,1-5H2 |
InChI Key |
VLUFDYGWIUUHHH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CO1)C2CCCCC2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexylfuran-2-yl)boronic acid typically involves the reaction of a cyclohexyl-substituted furan with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) . The reaction conditions often require a palladium catalyst and a base, such as potassium acetate, to facilitate the formation of the boronic acid.
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclohexylfuran-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium acetate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
(3-Cyclohexylfuran-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biochemical tool for enzyme inhibition and protein manipulation.
Mechanism of Action
The mechanism of action of (3-Cyclohexylfuran-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key boronic acid derivatives and their properties, based on evidence from diverse studies:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Meta-substituted aryl boronic acids (e.g., 3-cyclohexylfuran derivatives) often exhibit improved enzyme inhibition compared to ortho-substituted analogs. For example, meta-substituted aryl boronic acids showed IC50 values of 20–30 µM against Streptococcus pneumoniae R39, while ortho-substituted analogs were less effective .
Solubility and Bioavailability :
- Bulky substituents like cyclohexyl or polyaromatic groups (e.g., phenanthren-9-yl) increase lipophilicity, which can compromise aqueous solubility. For instance, pyren-1-yl boronic acid precipitates in culture media, limiting its in vitro utility .
- In contrast, polar substituents (e.g., hydroxynaphthyl or methoxyethyl groups) improve solubility but may reduce membrane permeability .
Therapeutic Potential: Boronic acids with bulky substituents, such as triazole or cyclohexyl groups, demonstrate enhanced inhibitory profiles against β-lactamases and histone deacetylases (HDACs). For example, 1-amido-2-triazolylethaneboronic acid showed improved MIC values against β-lactamase-producing pathogens compared to phenyl analogs . The antiproliferative activity of this compound remains speculative but could mirror trends seen in phenanthren-9-yl boronic acid, where lipophilicity correlates with cytotoxicity .
Q & A
Q. How does the cyclohexylfuran substituent influence the electronic properties of the boronic acid in Suzuki-Miyaura couplings?
- Methodological Answer : The electron-donating cyclohexylfuran group increases boronic acid reactivity by stabilizing the Pd intermediate. Confirm via DFT calculations (e.g., HOMO-LUMO gaps) and optimize reaction conditions (e.g., 1:1.2 molar ratio of aryl halide to boronic acid, 80°C in dioxane) for cross-coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
